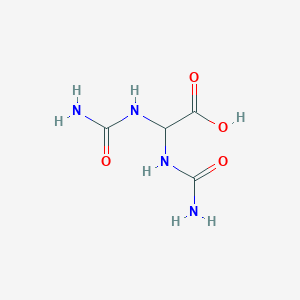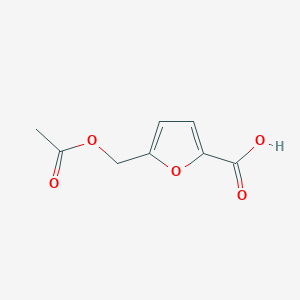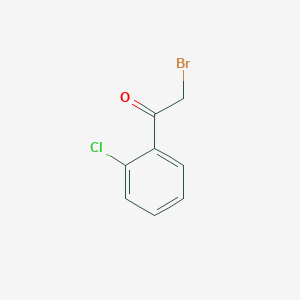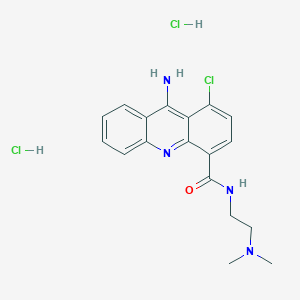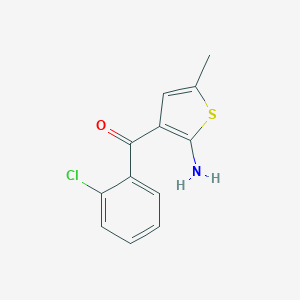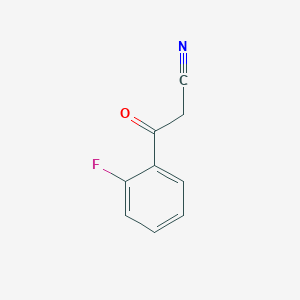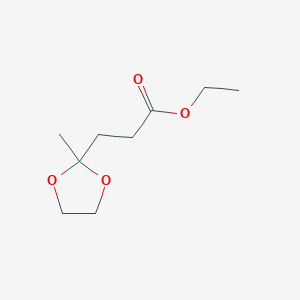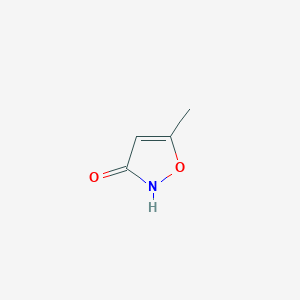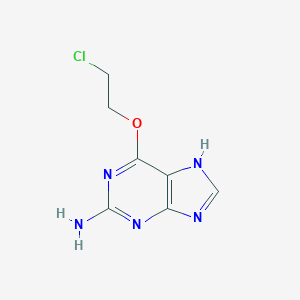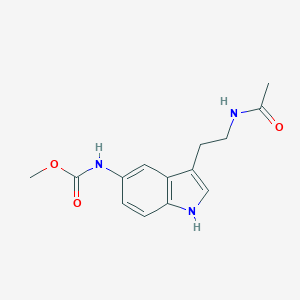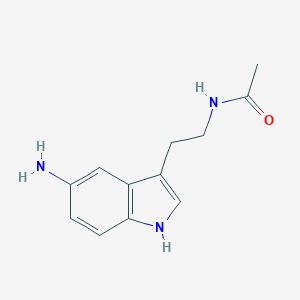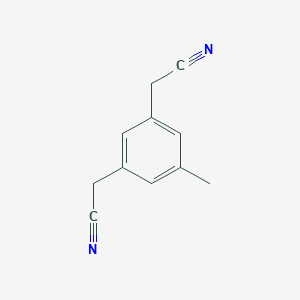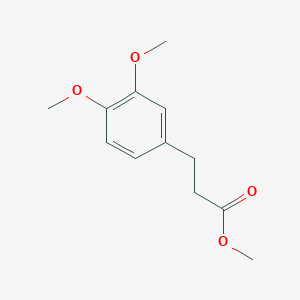
3-(3,4-二甲氧基苯基)丙酸甲酯
描述
Synthesis Analysis
The synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate involves several chemical reactions including condensation, chlorination, and esterification. A specific example includes the synthesis from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid, further highlighting the diverse synthetic routes possible for this compound (Yan Shuang-hu, 2014).
Molecular Structure Analysis
The molecular structure of Methyl 3-(3,4-dimethoxyphenyl)propanoate and related compounds has been elucidated through various techniques such as IR, 1H NMR, and X-ray diffraction. These studies reveal detailed information on the bonding patterns and structural conformations, contributing to a deeper understanding of the compound's chemical behavior (Yan Shuang-hu, 2014).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including those leading to the formation of flavan-3-ols, although not always yielding the expected products. For example, reactions with 3,5-dimethoxyphenol have been explored, demonstrating the compound’s versatility in synthetic chemistry (Rfc Brown et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of Methyl 3-(3,4-dimethoxyphenyl)propanoate under different conditions. These properties are determined through experimental methods and provide insight into the compound's stability, reactivity, and suitability for various applications.
Chemical Properties Analysis
The chemical properties of Methyl 3-(3,4-dimethoxyphenyl)propanoate, including reactivity patterns, functional group behavior, and interaction with other chemicals, are foundational to its applications in synthesis and material science. Studies on its reactions, such as with dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, illustrate the compound’s role in forming complex structures (G. Shabir et al., 2020).
科学研究应用
光学纯化合物合成和不对称氢化研究: 该化合物用于制备光学纯形式和不对称氢化研究。这在专注于光学纯 (S)-6,7-二甲氧基-1,2,3,4-四氢-3-异喹啉羧酸合成的研究中得到强调 (O'reilly, Derwin, & Lin, 1990).
合成具有抗氧化特性的三唑: 它用于合成新的 (2,4-和 3,4-二甲氧基苯基)-1,2,4-三唑,它们表现出抗氧化特性 (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
选择性酯交换催化剂: 该化合物作为催化剂,在 β-酮酸酯与氧化锌 (II) 的选择性酯交换中,导致高收率 (Pericas, Shafir, & Vallribera, 2008).
苯并二氮杂卓合成: 它在 7,8-二甲氧基-1-卤代烷基-1,3,4,5-四氢-2-苯并二氮杂卓的合成中发挥作用 (Tenbrink & Mccall, 1981).
晶体结构研究: 该化合物用于了解相关化合物的晶体结构 (Chen, Gan, Feng, & Guo, 2014).
对映选择性和立体选择性合成: 它用于 (+)-克里斯平 A 及其 (-) -对映体的对映选择性和立体选择性全合成 (Gurram, Gyimóthy, Wang, Lam, Ahmed, & Herr, 2011).
小鼠中枢神经系统抑制剂: 1-(3,4-二甲氧基苯基)-2-丙醇,一种相关化合物,在小鼠中表现出中枢神经系统抑制特性,并影响条件性回避反应测试 (Barfknecht, Miles, & Leseney, 1970).
癌症和糖尿病治疗的潜力: 它对人肿瘤细胞系表现出中等的抑制作用,并抑制 α-葡萄糖苷酶,表明在癌症和糖尿病治疗中具有潜在应用 (Hu, Zou, Gong, Li, Yang, Cheng, Zhou, Bai, Guéritte, & Zhao, 2005).
α-甲基多巴合成的中间体: 它作为 α-甲基多巴的中间体,α-甲基多巴是一种用于治疗高血压的药物 (An, D'aloisio, & Venturello, 1992).
在除草剂中的应用: 2-[4-(2,4-二氯苯氧基)苯氧基]丙酸甲酯,一种类似的化合物,作为小麦中控制野燕麦的选择性除草剂 (Shimabukuro, Nord, & Hoerauf, 1978).
亲电芳族溴化: 它用于芳香醚的亲电芳族溴化 (Yong-nan, 2012).
低分子量氧化物的生产: 该化合物是一氧化碳和乙烯的过渡金属催化反应中的产物,产生链长长达 12 个 C 原子的低分子量物质 (Robertson & Cole-Hamilton, 2002).
抗心肌缺血药物候选物: 由于其对缺氧诱导的细胞损伤的保护活性,它可能是抗心肌缺血治疗的良好候选物 (Dong, Wang, & Zhu, 2009).
化学反应和重排: 该化合物在某些条件下重新排列成 3,4-二甲氧基苯基丙酮酸甲酯,产率高 (Koyama, Nakagawa, & Fukawa, 1974).
电还原自由基环化: 它用于某些酯的电还原自由基环化 (Esteves, Goken, Klein, Leite, Medeiros, & Peters, 2005).
木脂素的结构阐明: 该化合物有助于阐明从天然来源分离的木脂素的结构 (Chimichi, Cosimelli, Bambagiotti-Alberti, Coran, & Vincieri, 1993).
Phanerochaete chrysosporium 的代谢: 3,4-二甲氧基肉桂酸被 Phanerochaete chrysosporium 代谢产生 3-(3,4-二甲氧基苯基)丙酸和其他化合物 (Enoki, Yajima, & Gold, 1981).
属性
IUPAC Name |
methyl 3-(3,4-dimethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4,6,8H,5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWFXSSYWWNFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334321 | |
| Record name | Methyl 3-(3,4-dimethoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,4-dimethoxyphenyl)propanoate | |
CAS RN |
27798-73-8 | |
| Record name | Methyl 3-(3,4-dimethoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

